
7-Nitro-9-oxo-9H-fluorene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Nitro-9-oxo-9H-fluorene-1-carboxylic acid is an organic compound with the molecular formula C14H7NO5 It is a derivative of fluorene, characterized by the presence of a nitro group at the 7th position, a ketone group at the 9th position, and a carboxylic acid group at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitro-9-oxo-9H-fluorene-1-carboxylic acid typically involves the nitration of 9-oxo-9H-fluorene-1-carboxylic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position.
Industrial Production Methods:
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ketone group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 7-nitro-9-oxo-9H-fluorene-1,4-dicarboxylic acid.
Reduction: Formation of 7-amino-9-oxo-9H-fluorene-1-carboxylic acid.
Substitution: Formation of halogenated derivatives such as 7-bromo-9-oxo-9H-fluorene-1-carboxylic acid.
Scientific Research Applications
7-Nitro-9-oxo-9H-fluorene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of dyes, pigments, and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 7-Nitro-9-oxo-9H-fluorene-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to undergo electrophilic aromatic substitution also allows it to modify biological molecules, potentially disrupting normal cellular functions.
Comparison with Similar Compounds
9-Oxo-9H-fluorene-1-carboxylic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
7-Nitro-9-oxo-9H-fluorene-4-carboxylic acid: Similar structure but with the carboxylic acid group at a different position, leading to different reactivity and applications.
2,7-Dinitro-9-oxo-9H-fluorene-1-carboxylic acid: Contains an additional nitro group, increasing its reactivity and potential biological activity.
Uniqueness: 7-Nitro-9-oxo-9H-fluorene-1-carboxylic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
91651-26-2 |
|---|---|
Molecular Formula |
C14H7NO5 |
Molecular Weight |
269.21 g/mol |
IUPAC Name |
7-nitro-9-oxofluorene-1-carboxylic acid |
InChI |
InChI=1S/C14H7NO5/c16-13-11-6-7(15(19)20)4-5-8(11)9-2-1-3-10(12(9)13)14(17)18/h1-6H,(H,17,18) |
InChI Key |
OPQIPTHMHAOFOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)C(=O)C3=C2C=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


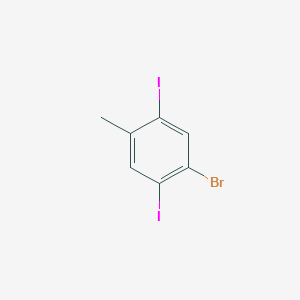
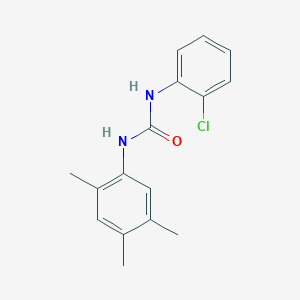
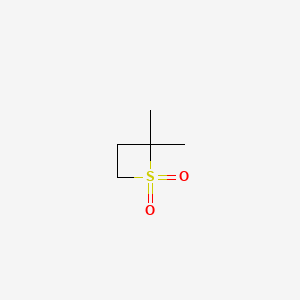

![N-(Benzo[d]thiazol-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B11953853.png)





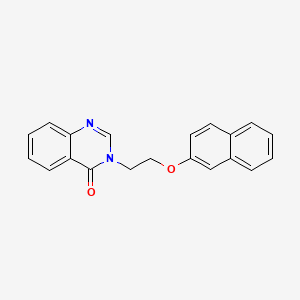
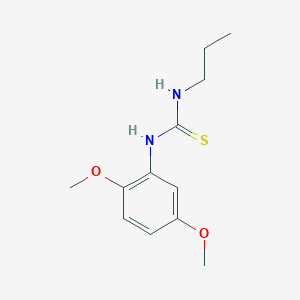
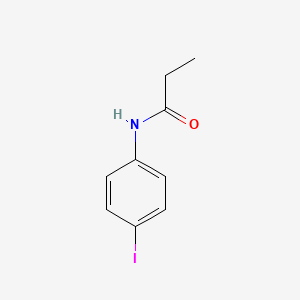
![1,11-Dimethyl-5,7-dihydrodibenzo[c,E]thiepine](/img/structure/B11953886.png)
